Kinase Selectivity vs. GSK1838705A
A critical differentiator for IGF-1R inhibitor-2 is its implied selectivity profile, which must be abstracted from class-level observations. The clinical candidate GSK1838705A is a potent dual IGF-1R/IR inhibitor (IGF-1R IC50: 2.0 nM; IR IC50: 1.6 nM) with significant ALK activity (IC50: 0.5 nM) [1]. Co-inhibition of IR leads to hyperglycemia, a dose-limiting toxicity observed in clinical trials for non-selective compounds [2]. IGF-1R inhibitor-2 is referenced as an 'example' from a patent (Example 121), a designation common among Pyrimidine derivatives from US8211929, which aims for IGF-1R kinase modulation with selectivity over ABL kinases [3]. However, the actual quantitative selectivity ratio (IGF-1R vs. IR) for inhibitor-2 has not been disclosed in public specifications, representing a significant evidence gap for procurement decisions.
| Evidence Dimension | IGF-1R vs. IR Kinase Selectivity |
|---|---|
| Target Compound Data | Not publicly disclosed (Putative inhibitor from US8211929 family, Example 121) |
| Comparator Or Baseline | GSK1838705A (IGF-1R IC50: 2.0 nM; IR IC50: 1.6 nM; ALK IC50: 0.5 nM) |
| Quantified Difference | Undeterminable; target selectivity profile is uncharacterized vs. known dual inhibitor. |
| Conditions | Cell-free kinase assay panel (Comparator data from vendor summary) |
Why This Matters
The unconfirmed selectivity profile of IGF-1R inhibitor-2 for IGF-1R over IR is the single most critical data point needed to predict its utility for studying IGF-1-specific biology without confounding metabolic on-target effects.
- [1] Bertin Bioreagent. (2024). GSK1838705A - Biochemicals - CAT N°: 24904. View Source
- [2] Novartis Pharma. (2015). Study of the selectivity of insulin-like growth factor-1 receptor (IGF1R) inhibitors. Oak.novartis.com. View Source
- [3] US Patent No. US8211929 B2. (2012). Pyrimidine derivatives as kinase modulators and method of use. View Source
